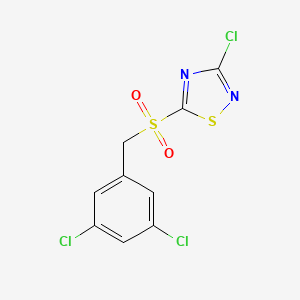
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the six-membered ring This compound is characterized by the presence of a chloromethyl group at position 5, a methoxy group at position 4, and two methyl groups at positions 2 and 6 on the pyrimidine ring
Preparation Methods
The synthesis of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,6-dimethylpyrimidine with chloromethylating agents under specific conditions. For instance, the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) can facilitate the chloromethylation reaction. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often employ similar reaction conditions but are designed to handle larger quantities of reactants and products, ensuring consistent quality and yield.
Chemical Reactions Analysis
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. For example, reacting with an amine can yield an aminomethyl derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives, which may have different biological activities.
Common reagents used in these reactions include nucleophiles like sodium azide (NaN₃) for substitution, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)-4-methoxy-2,6-dimethylpyrimidine include:
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl and methoxy substitution pattern but on a benzaldehyde ring instead of a pyrimidine ring.
5-(Chloromethyl)furfural: This compound contains a chloromethyl group on a furan ring and is used as a building block in organic synthesis.
2,4,6-Trimethylpyrimidine: This compound has three methyl groups on the pyrimidine ring but lacks the chloromethyl and methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methoxy-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-5-7(4-9)8(12-3)11-6(2)10-5/h4H2,1-3H3 |
InChI Key |
DPYYPSUKHHZJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)

![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)

![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)



![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
